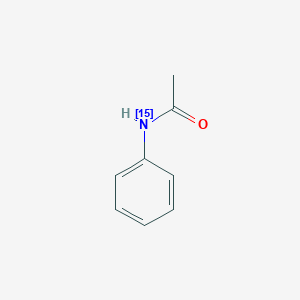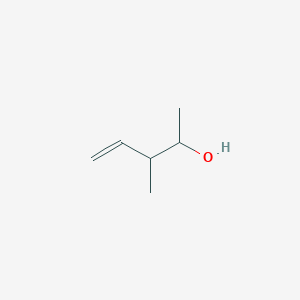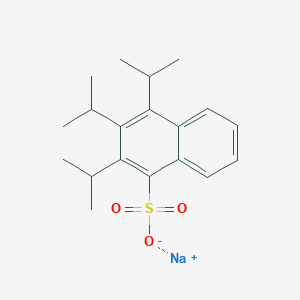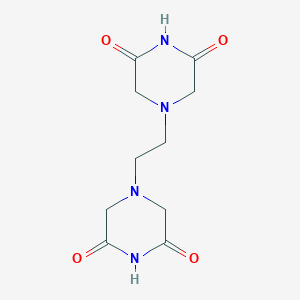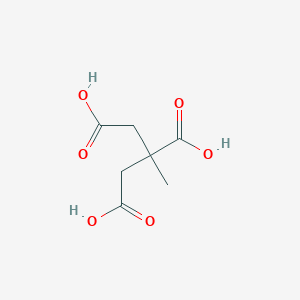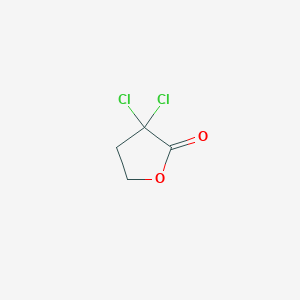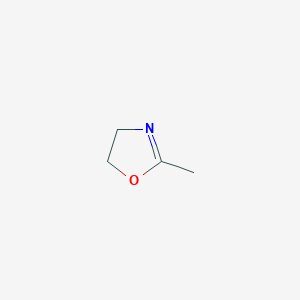
2-Methyl-2-oxazoline
Vue d'ensemble
Description
2-Methyl-2-oxazoline is a 5-membered heterocyclic compound, which is substituted in the 2-position with a methyl group . It is often used as a monomer in polymerization reactions . It is a water-soluble polymer with excellent anti-fouling properties .
Synthesis Analysis
2-Methyl-2-oxazoline undergoes polymerization with 2-butyl-2-oxazoline to form poly (2-oxazoline) block copolymer . It undergoes cationic ring-opening polymerization with 2-(dec-9-enyl)-2-oxazoline to yield copoly (2-oxazoline)s . A study reported the synthesis of defined high molar mass poly (2-methyl-2-oxazoline) (PMeOx) via living cationic ring-opening polymerization (CROP) of its monomer .Molecular Structure Analysis
The molecular formula of 2-Methyl-2-oxazoline is C4H7NO . The InChI key is GUXJXWKCUUWCLX-UHFFFAOYSA-N . The SMILES string is CC1=NCCO1 .Chemical Reactions Analysis
2-Methyl-2-oxazoline undergoes cationic ring-opening polymerization with 2-(dec-9-enyl)-2-oxazoline to yield copoly (2-oxazoline)s . It also reacts with N’-phenyl-benzohydrazonoyl chloride to get 4-(2-hydroxyethyl)-5-methyl-1,3-diphenyl-1,2,4-triazol-4-ium chloride .Physical And Chemical Properties Analysis
2-Methyl-2-oxazoline is a liquid at room temperature . Its refractive index is 1.434 (lit.) . It has a boiling point of 109.5-110.5 °C (lit.) and a density of 1.005 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Application in Plasma-Polymerized Thin Films
Scientific Field
Material Science
Summary of the Application
Poly (2-oxazoline) is a promising new class of polymeric materials due to their antibiofouling properties and good biocompatibility . Poly (2-oxazoline) coatings can be deposited on different substrates via plasma polymerization .
Methods of Application
The study deposited poly (2-oxazoline) coatings using a surface dielectric barrier discharge burning in nitrogen at atmospheric pressure using 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline vapours as monomers .
Results or Outcomes
The antibacterial tests showed that all the deposited films were highly active against Staphylococcus aureus and Escherichia coli bacteria . The cytocompatibility tests showed good cytocompatibility of all the deposited films . However, the films deposited from 2-methyl-2-oxazoline exhibit better cytocompatibility .
Application in Determination of the Degree of Crystallinity
Scientific Field
Polymer Chemistry
Summary of the Application
2-Methyl-2-oxazoline is used in the determination of the degree of crystallinity of Poly (2-methyl-2-oxazoline) .
Methods of Application
A new method for purification of 2-methyl-2-oxazoline using citric acid was developed and living cationic ring-opening polymerization of 2-methyl-2-oxazoline was carried out . Polymerization was conducted in acetonitrile using benzyl chloride—boron trifluoride etherate initiating system .
Results or Outcomes
According to small-angle X-ray scattering and wide-angle X-ray diffraction data, the degree of crystallinity of the polymer was 12% . Upon cooling of the polymer melt, the polymer became amorphous . Using thermogravimetric analysis, it was found that the thermal destruction of poly (2-methyl-2-oxazoline) started above 209 °C .
Application in Cationic Polymerization
Summary of the Application
2-Methyl-2-oxazoline is used in the cationic polymerization of a series of linear 2-alkyl-2-oxazolines under microwave irradiation . It undergoes polymerization with 2-butyl-2-oxazoline to form poly (2-oxazoline) block copolymer .
Methods of Application
The cationic polymerization of 2-methyl-2-oxazoline is carried out under microwave irradiation . The polymerization process involves the use of 2-butyl-2-oxazoline .
Results or Outcomes
The result of this process is the formation of poly (2-oxazoline) block copolymer .
Application in Formation of Copoly (2-oxazoline)s
Summary of the Application
2-Methyl-2-oxazoline undergoes cationic ring-opening polymerization with 2- (dec-9-enyl)-2-oxazoline to yield copoly (2-oxazoline)s .
Methods of Application
The cationic ring-opening polymerization of 2-methyl-2-oxazoline with 2- (dec-9-enyl)-2-oxazoline is carried out to form copoly (2-oxazoline)s .
Results or Outcomes
The outcome of this process is the formation of copoly (2-oxazoline)s .
Application in Drug Delivery Systems
Scientific Field
Pharmaceutical Sciences
Summary of the Application
2-Methyl-2-oxazoline is used in the development of drug delivery systems. Poly (2-oxazoline)s are a unique class of polymers with enormous potential for the preparation of functional materials . They are used in the production of hydrophilic antibiofouling coatings .
Methods of Application
Poly (2-oxazoline) coatings can be deposited on different substrates via plasma polymerization . The process involves the use of a surface dielectric barrier discharge burning in nitrogen at atmospheric pressure using 2-methyl-2-oxazoline and 2-ethyl-2-oxazoline vapours as monomers .
Results or Outcomes
Application in Synthesis of Olefins
Scientific Field
Organic Chemistry
Summary of the Application
2-Methyl-2-oxazoline is used in the synthesis of various olefins . Poly (vinyldiphenylphosphine) can serve for the synthesis of various olefins .
Methods of Application
The process involves the use of 2-methyl-2-oxazoline in the synthesis of various olefins .
Results or Outcomes
The outcome of this process is the formation of various olefins .
Safety And Hazards
2-Methyl-2-oxazoline is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is highly flammable and its vapors can be harmful if inhaled . Contact with skin and eyes should be avoided . It should be stored in a well-ventilated place and kept cool .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4-5-2-3-6-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXJXWKCUUWCLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26375-28-0 | |
| Record name | Poly(2-methyl-2-oxazoline) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26375-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40870845 | |
| Record name | 2-Methyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Acros Organics MSDS] | |
| Record name | 2-Methyl-2-oxazoline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methyl-2-oxazoline | |
CAS RN |
1120-64-5 | |
| Record name | 2-Methyl-2-oxazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-oxazoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1120-64-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

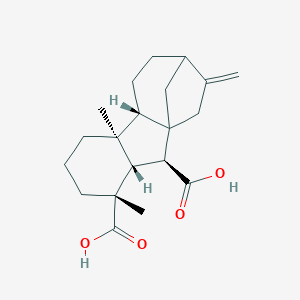
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)
